molecular formula C10H10Br2N4OS B2365991 4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine

4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine

Cat. No.: B2365991
M. Wt: 394.09 g/mol
InChI Key: KEFGZKYLWGZFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ar-V7-IN-1 is a potent inhibitor specifically targeting the androgen receptor variant 7 (AR-V7), a splice variant of the androgen receptor that exhibits hormone-independent behavior. This compound has shown promise in the research of various indications, particularly in cancers such as prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ar-V7-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup. general steps include:

    Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as halogenation, nitration, or alkylation.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final product is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Ar-V7-IN-1 would involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ar-V7-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Ar-V7-IN-1 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Ar-V7-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Ar-V7-IN-1 exerts its effects by specifically inhibiting the androgen receptor variant 7. This variant is constitutively active and lacks the ligand-binding domain, allowing it to function independently of hormones. The compound binds to the androgen receptor variant 7, preventing its interaction with DNA and subsequent transcriptional activation of target genes. This inhibition disrupts the growth and proliferation of cancer cells that rely on androgen receptor variant 7 signaling .

Comparison with Similar Compounds

Similar Compounds

    Enzalutamide: Another androgen receptor inhibitor, but it targets the full-length androgen receptor rather than the splice variant.

    Abiraterone: Inhibits androgen biosynthesis but does not specifically target androgen receptor variant 7.

    Niclosamide: An anti-helminthic drug that has shown potential in inhibiting androgen receptor variant 7.

Uniqueness of Ar-V7-IN-1

Ar-V7-IN-1 is unique in its specific targeting of the androgen receptor variant 7, making it a valuable tool in studying and potentially treating hormone-independent prostate cancer. Unlike other compounds that target the full-length androgen receptor or androgen biosynthesis, Ar-V7-IN-1 directly inhibits the splice variant, providing a more targeted approach .

Properties

IUPAC Name

4-[4-(4,5-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N4OS/c11-8-9(12)16(6-13-8)7-5-18-10(14-7)15-1-3-17-4-2-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFGZKYLWGZFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)N3C=NC(=C3Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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